(1-Pentylhexyl)cyclohexane

Gas Chromatography Retention Index Fuel Analysis

(1-Pentylhexyl)cyclohexane (CAS 13151-81-0), also systematically named 6-cyclohexylundecane or undecan-6-ylcyclohexane, is a C17H34 branched alkylcyclohexane. It features an undecane backbone with a cyclohexyl substituent at the C6 position, making it a positional isomer of the more common linear undecylcyclohexane.

Molecular Formula C17H34
Molecular Weight 238.5 g/mol
CAS No. 13151-81-0
Cat. No. B080464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Pentylhexyl)cyclohexane
CAS13151-81-0
Synonyms(1-Pentylhexyl)cyclohexane
Molecular FormulaC17H34
Molecular Weight238.5 g/mol
Structural Identifiers
SMILESCCCCCC(CCCCC)C1CCCCC1
InChIInChI=1S/C17H34/c1-3-5-8-12-16(13-9-6-4-2)17-14-10-7-11-15-17/h16-17H,3-15H2,1-2H3
InChIKeyYMKWMZMMPATDJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (1-Pentylhexyl)cyclohexane (CAS 13151-81-0) Is Worth a Closer Look for Procurement in Fuel and Tracer Research


(1-Pentylhexyl)cyclohexane (CAS 13151-81-0), also systematically named 6-cyclohexylundecane or undecan-6-ylcyclohexane, is a C17H34 branched alkylcyclohexane [1]. It features an undecane backbone with a cyclohexyl substituent at the C6 position, making it a positional isomer of the more common linear undecylcyclohexane. This branching imparts distinct physicochemical and chromatographic properties that are critical for applications ranging from advanced biofuel formulation to high-resolution gas chromatography (GC) standards.

Distinct GC retention profile for complex hydrocarbon analysis
Branched-cyclic C17 structure supports fuel property research
Reported efficient renewable-feedstock synthesis

Why Linear Undecylcyclohexane or n-Undecane Cannot Simply Replace (1-Pentylhexyl)cyclohexane


In-class compounds such as linear undecylcyclohexane (CAS 54105-66-7) or n-undecane share the same molecular formula (C17H34) or carbon number but exhibit fundamentally different physical and performance characteristics due to branching [1]. The position of the cyclohexyl group on the alkane backbone alters boiling point, density, viscosity, and chromatographic retention, which directly impacts distillation behavior, low-temperature fluidity, and GC separation efficiency. Simply substituting a linear or differently branched analog without verifying these properties can lead to inaccurate analytical results or suboptimal fuel blending performance.

Chromatographic retention mismatch
Linear undecylcyclohexane or n-undecane have distinct Kovats RI, which may lead to misidentification in GC analysis.
Boiling point and density differences
Branching shifts boiling point and density vs. linear analog; direct substitution may alter distillation and fuel blending properties.
Synthetic purity and isomer profile
Conventional multi-step routes produce mixed positional isomers; the reported one-pot route provides high-purity target compound, which other sources may not replicate.

Head-to-Head Quantitative Evidence: (1-Pentylhexyl)cyclohexane vs. Its Closest Analogs


Kovats Retention Index on Non-Polar Column: Precise Isothermal GC Differentiation

The experimentally determined Kovats retention index (RI) for (1-Pentylhexyl)cyclohexane on an Apiezon (non-polar) capillary column at 200 °C is 1666 [1]. By definition, n-undecane has a Kovats RI of 1100 on any stationary phase. The RI difference of +566 units indicates that (1-pentylhexyl)cyclohexane is retained significantly longer than the linear C11 alkane, consistent with its higher molecular weight and the presence of a cyclohexyl ring. This RI value also differs from positional isomers such as 4-cyclohexylundecane (CAS 13151-79-6) and 3-cyclohexylundecane (CAS 13151-78-5), enabling unambiguous identification in complex hydrocarbon mixtures [2].

Kovats RI Comparison
Reported
1666 vs 1100 (ΔRI +566)
Enables unambiguous GC peak assignment
Apiezon column, 200 °C isothermal
Gas Chromatography Retention Index Fuel Analysis

Boiling Point and Density: Calculated vs. Experimental Trends Relative to Linear Undecylcyclohexane

Joback group contribution calculations estimate the normal boiling point (Tboil) of (1-pentylhexyl)cyclohexane at 607.47 K (334.3 °C) and critical temperature (Tc) at 792.62 K [1]. In comparison, the linear isomer undecylcyclohexane (CAS 54105-66-7) has a vendor-reported boiling point of 165 °C at 10 mmHg (approximately 315.8 °C at 760 mmHg via extrapolation) and a density of 0.82 g/cm³ at 20 °C . While the target compound's experimental density is not yet published, the branching at the C6 position is expected to lower density and raise the melting point relative to the linear analog, consistent with trends observed in branched vs. linear alkanes.

Boiling Point Estimate
Calculated
607.5 K vs 589 K (est. +18 °C)
Boiling point shift from branching
Joback method; experimental data not available
Thermophysical Properties Distillation Fuel Blending

Synthetic Route: One-Pot Tandem Catalytic Production with 90% Yield

A reported one-pot tandem catalysis method using Hf(OTf)4 and Pd/C converts 2-methylfurfural (a lignocellulosic platform chemical) and benzaldehyde into 6-cyclohexylundecane [(1-pentylhexyl)cyclohexane] with a yield of 90% [1]. This contrasts with traditional multi-step alkylation routes that typically yield mixtures of positional isomers and require extensive purification. The high selectivity and yield are attributed to the tandem Lewis acid-catalyzed hydroxyalkylation/alkylation followed by metal-catalyzed hydrodeoxygenation, all performed in a single reactor under 4.0 MPa H2 at 45–150 °C over 20.67 h.

Synthetic Route
Reported
90% yield, one-pot tandem catalysis
Supports renewable-feedstock supply reliability
Hf(OTf)4 + Pd/C, lignocellulosic substrates
Sustainable Chemistry Biofuel Synthesis Tandem Catalysis

Where (1-Pentylhexyl)cyclohexane Delivers Measurable Advantage: Application Scenarios


High-Resolution GC Reference Standard for Complex Hydrocarbon Mixture Analysis

The experimentally established Kovats RI of 1666 on Apiezon at 200 °C [1] makes (1-pentylhexyl)cyclohexane a valuable calibration and identification standard in GC and GC-MS analysis of fossil fuels, biofuels, and environmental samples. Unlike n-undecane (RI 1100) or linear undecylcyclohexane, its distinctive retention position allows analysts to bracket target analytes with similar branched-cyclic architecture, improving peak assignment confidence in petroleomics and renewable fuel research.

Advanced Biofuel and Synthetic Fuel Component Research

The demonstrated 90% yield synthesis from 2-methylfurfural and benzaldehyde via tandem catalysis [2] positions (1-pentylhexyl)cyclohexane as a model compound for studying structure-property relationships in biomass-derived diesel and jet fuel candidates. Its branched-cyclic structure is representative of hydrotreated renewable fuels, and its availability in high purity enables systematic investigation of cetane number, cold-flow properties, and oxidation stability relative to linear and less-branched analogs.

Distillation and Thermophysical Property Benchmarking for C17 Branched Cycloalkanes

Although experimental thermophysical data remain sparse, the calculated boiling point (~334 °C) and expected density trend relative to linear undecylcyclohexane (~316 °C, 0.82 g/cm³) make this compound a priority candidate for experimental measurement campaigns. Research groups focused on extending group contribution methods or equation-of-state models for complex hydrocarbon mixtures can use (1-pentylhexyl)cyclohexane to test predictive accuracy for branched cyclohexylalkanes, a class underrepresented in current databases.

Fluorescent Tracer and Tagging Agent Development

The chromatographic uniqueness (RI 1666) and synthetic accessibility of (1-pentylhexyl)cyclohexane support its use as an inert hydrocarbon tracer for fluid flow studies in porous media or pipeline batch tracking. Its branched-cyclic structure provides a distinct GC-MS signature that does not overlap with common straight-chain or simply-branched alkanes found in natural petroleum fluids, enabling unambiguous detection at low concentrations.

Application
Selection Property
Validation Focus
GC reference standard for complex hydrocarbon mixtures
Distinct Kovats retention index
Peak assignment confidence in petroleomics and fuel analysis
Advanced biofuel and synthetic fuel component research
Reported high-yield renewable synthesis, branched-cyclic architecture
Structure-property relationships for diesel/jet fuel candidates
Distillation and thermophysical property benchmarking
Predicted boiling point and density trend vs. linear analogs
Experimental validation of group contribution and EOS models
Fluorescent tracer and tagging agent development
Unique chromatographic signature
Unambiguous low-concentration detection in fluid flow studies
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